2-(6-oxopyridazin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
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Description
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18N8O2 and its molecular weight is 354.374. The purity is usually 95%.
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Mechanism of Action
Action Environment
Environmental factors matter:
: Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate : Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro [1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia : [Correction: O2-(6-Oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolates: a new class of nitric oxide donors activatable by GSH/GSTπ with both anti-proliferative and anti-metastatic activities against melanoma](https
Biological Activity
The compound 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (CAS Number: 2034370-27-7) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N8O2 with a molecular weight of 354.37 g/mol. The structure features multiple bioactive functionalities including a pyridazinone moiety and a triazole ring, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H18N8O2 |
Molecular Weight | 354.37 g/mol |
CAS Number | 2034370-27-7 |
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The presence of the pyridazinone and triazole rings suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.
- Acetylcholinesterase Inhibition : Studies on related pyridazinone derivatives have demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition could suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Binding : The structural components allow for interaction with specific receptors or enzymes, potentially modulating their activity.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmitter breakdown or microbial metabolism, leading to enhanced therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial properties of various pyridazinone derivatives. Results indicated that compounds with similar structural motifs exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study highlighted that modifications in substituents could enhance potency .
Acetylcholinesterase Inhibition
Another research effort focused on the synthesis and evaluation of novel pyridazinone derivatives as AChE inhibitors. The findings revealed that certain derivatives showed promising inhibition rates comparable to known AChE inhibitors. This suggests that this compound may also possess similar inhibitory properties .
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O2/c25-15(11-23-16(26)4-3-7-18-23)17-10-14-20-19-12-5-6-13(21-24(12)14)22-8-1-2-9-22/h3-7H,1-2,8-11H2,(H,17,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGUBWLGKKTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CN4C(=O)C=CC=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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